6-ETHYL-4-({4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE
Overview
Description
6-ETHYL-4-({4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also features a piperazine ring substituted with a 3-fluorophenylmethyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-4-({4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one core.
Substitution with 3-Fluorophenylmethyl Group: The final step involves the substitution of the piperazine ring with a 3-fluorophenylmethyl group, which can be achieved using a suitable fluorinated reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-4-({4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit bioactivity, making it a candidate for studies on its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-ETHYL-4-({4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE is not fully understood, but it is likely to involve interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-({4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE: Lacks the ethyl group, which may affect its bioactivity and chemical properties.
6-ETHYL-4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE: Substitution of fluorine with chlorine, which can alter its reactivity and interactions with biological targets.
6-ETHYL-4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE: Substitution of fluorine with a methoxy group, potentially affecting its solubility and pharmacokinetics.
Uniqueness
The presence of the 3-fluorophenylmethyl group in 6-ETHYL-4-({4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethyl-4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-2-17-6-7-22-21(13-17)19(14-23(27)28-22)16-26-10-8-25(9-11-26)15-18-4-3-5-20(24)12-18/h3-7,12-14H,2,8-11,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYGQSZEKPVBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.